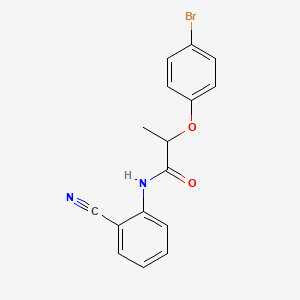
2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide is a chemical compound that belongs to the family of amides. It is commonly known as Bromocriptine and is used for various scientific research purposes. Bromocriptine has a wide range of applications in the field of neuroscience, endocrinology, and pharmacology.
Mechanism of Action
Bromocriptine acts by binding to dopamine receptors in the brain and mimicking the action of dopamine. It has a high affinity for D2 dopamine receptors, which are primarily located in the striatum and mesolimbic areas of the brain. By activating these receptors, Bromocriptine inhibits the release of prolactin from the pituitary gland, which is useful in the treatment of pituitary gland disorders.
Biochemical and physiological effects:
Bromocriptine has a wide range of biochemical and physiological effects, including the inhibition of prolactin release, the activation of dopamine receptors, and the modulation of neuronal activity. It has been shown to improve motor function in patients with Parkinson's disease and reduce symptoms of hyperprolactinemia.
Advantages and Limitations for Lab Experiments
One of the advantages of using Bromocriptine in lab experiments is its well-established pharmacology and safety profile. It has been extensively studied in humans and animals, and its mechanism of action is well understood. However, one of the limitations of using Bromocriptine is its specificity for dopamine receptors, which may limit its use in studying other neurotransmitter systems.
Future Directions
There are several future directions for research on Bromocriptine, including the development of more selective dopamine receptor agonists, the investigation of its potential therapeutic use in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of Bromocriptine in combination with other drugs may provide new insights into the treatment of various diseases.
Scientific Research Applications
Bromocriptine has a wide range of scientific research applications, including the study of dopamine receptors, Parkinson's disease, and pituitary gland disorders. It is commonly used as a dopamine receptor agonist, which means it activates dopamine receptors in the brain. This property of Bromocriptine has made it a useful tool for studying the role of dopamine in various physiological and pathological conditions.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11(21-14-8-6-13(17)7-9-14)16(20)19-15-5-3-2-4-12(15)10-18/h2-9,11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHONVTEJTUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


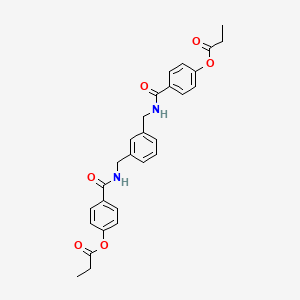
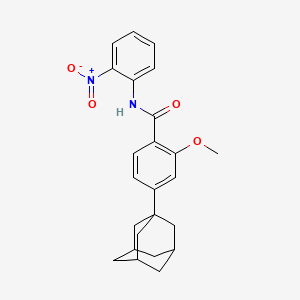
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)
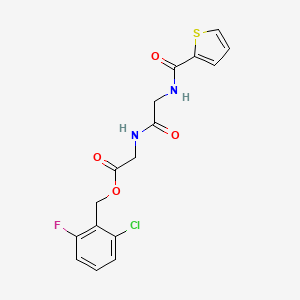
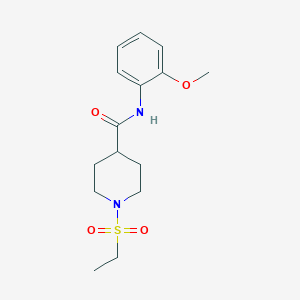
![6-amino-4-(4-hydroxy-3-nitrophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111067.png)
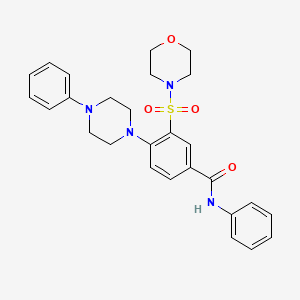
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111088.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4111098.png)
![3,5-dichloro-4-methoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4111104.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)pentanamide](/img/structure/B4111106.png)
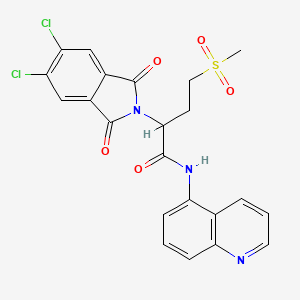
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4111112.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4111114.png)
